Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate
Overview
Description
Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Tropane Alkaloids: Compounds like cocaine and atropine, which share a similar bicyclic structure and exhibit diverse biological activities.
Uniqueness: Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)17-9-8-15(10-17)12-18(13-17)11-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYNTAVZLLWLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1)CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142496 | |
Record name | 3-Azabicyclo[3.2.1]octane-1-carboxylic acid, 3-(phenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363210-42-7 | |
Record name | 3-Azabicyclo[3.2.1]octane-1-carboxylic acid, 3-(phenylmethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.2.1]octane-1-carboxylic acid, 3-(phenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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